molecular formula H8N2O3Te B13784116 Ammonium tellurite

Ammonium tellurite

Cat. No.: B13784116
M. Wt: 211.7 g/mol
InChI Key: GAGXPIXDGRGRSX-UHFFFAOYSA-N
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Description

Ammonium tellurite, with the chemical formula (NH₄)₂TeO₃, is an inorganic compound containing tellurium in the +4 oxidation state. While the provided evidence primarily references ammonium tellurate (NH₄)₂TeO₄ (), this compound is distinct in its oxidation state (Te⁴⁺ vs. Te⁶⁺ in tellurate). It is used in niche applications such as glass manufacturing (e.g., infrared optics) and antimicrobial agents . Its toxicity profile aligns with other tellurium compounds, though structural differences (e.g., ammonium counterion) influence solubility, bioavailability, and reactivity .

Properties

Molecular Formula

H8N2O3Te

Molecular Weight

211.7 g/mol

IUPAC Name

azane;tellurous acid

InChI

InChI=1S/2H3N.H2O3Te/c;;1-4(2)3/h2*1H3;(H2,1,2,3)

InChI Key

GAGXPIXDGRGRSX-UHFFFAOYSA-N

Canonical SMILES

N.N.O[Te](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium tellurite can be synthesized through the reaction of tellurium dioxide (TeO₂) with ammonium hydroxide (NH₄OH). The reaction typically occurs under controlled conditions to ensure the formation of the desired product: [ \text{TeO}_2 + 2 \text{NH}_4\text{OH} \rightarrow (\text{NH}_4)_2\text{TeO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process requires precise control of temperature, concentration, and reaction time to achieve high purity and yield. The use of advanced equipment and techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Thermal Decomposition

Ammonium tellurite undergoes decomposition at elevated temperatures, producing tellurium dioxide (TeO₂), ammonia (NH₃), and water :

 NH TeO ΔTeO +2NH +H O\text{ NH TeO }\xrightarrow{\Delta}\text{TeO }+2\text{NH }↑+\text{H O}↑

Conditions and Byproducts:

Temperature Range (°C)Major ProductsMinor Byproducts
150–200TeO₂, NH₃N₂, H₂O

Thermogravimetric analysis (TGA) shows a 65–70% mass loss between 150–200°C, consistent with NH₃ and H₂O release.

Reaction with Acids

In acidic environments, this compound releases tellurous acid (H₂TeO₃) and ammonium salts :

 NH TeO +2HClH TeO +2NH Cl\text{ NH TeO }+2\text{HCl}→\text{H TeO }+2\text{NH Cl}

Key Observations:

  • Below pH 3, H₂TeO₃ precipitates as a white solid .

  • Reaction kinetics accelerate under strong mineral acids (e.g., HCl, H₂SO₄).

Reaction with Bases

In alkaline solutions (e.g., NH₄OH), hydroxide ions attack the Te-O network, forming soluble tellurite complexes :

\text{ NH TeO }+2\text{OH}^-→\text{TeO 2 }}+2\text{NH OH}

Stability in NH₄OH:

  • Prolonged exposure (>24 hours) leads to gradual dissolution and opaque surface layers due to Te-O bond hydrolysis .

Reduction to Elemental Tellurium

This compound serves as a Te(IV) source in biological and chemical reduction processes :

\text{TeO 2 }}+3\text{H }→\text{Te}↓+3\text{H O}+2\text{OH}^-

Microbial Reduction:

  • Micromonospora strains reduce Te(IV) to Te⁰ nanoparticles intracellularly, accompanied by oxidative stress biomarkers (e.g., SOD induction) .

  • Yeast sulfate assimilation pathways mediate Te(IV) reduction, correlating with mitochondrial respiration .

Chemical Reduction:

  • NaBH₄ reduces (NH₄)₂TeO₃ to black Te⁰ colloids within 10 minutes at 25°C.

Oxidation to Tellurate

Strong oxidizers (e.g., H₂O₂, KMnO₄) convert Te(IV) to Te(VI) :

 NH TeO +H O  NH TeO +H O\text{ NH TeO }+\text{H O }→\text{ NH TeO }+\text{H O}

Yield: ~85% under acidic conditions (pH 2–4) .

Host-Guest Interactions

Pillararene macrocycles functionalized with telluride groups ((P-TePh)) enhance alkylation reactions via substrate encapsulation :

Catalytic Performance:

SubstrateCatalyst LoadingYield (%)
Benzyl bromide1.0 mol% P-TePh99

1H NMR confirms benzyl bromide inclusion within P-TePh’s hydrophobic cavity .

Coordination with Metals

This compound forms complexes with transition metals (e.g., Fe³⁺, Cu²⁺), altering redox activity :

 NH TeO +FeCl FeTeO +2NH Cl\text{ NH TeO }+\text{FeCl }→\text{FeTeO }↓+2\text{NH Cl}

Applications:

  • Iron-tellurite complexes catalyze hydroxyl radical (·OH) generation in Fenton-like systems .

Aerosol Phase Behavior

In atmospheric aerosols, this compound participates in ion-exchange reactions with carboxylates :

 NH TeO +RCOONaNa TeO +2NH RCOO \text{ NH TeO }+\text{RCOONa}→\text{Na TeO }+2\text{NH RCOO }

Phase Transitions:

  • Mixed aerosols exhibit deliquescence at 42–67% RH, forming metastable liquid phases .

Toxicity Mechanisms

  • Te(IV) disrupts heme biosynthesis, causing protoporphyrin IX accumulation and iron depletion in E. coli .

  • Cytotoxicity correlates with Te(IV) reduction to Te⁰ and subsequent ROS generation .

Mechanism of Action

The mechanism of action of ammonium tellurite involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound generates reactive oxygen species (ROS), which can damage cellular structures and interfere with metabolic pathways. This oxidative stress is a key factor in its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Tellurium Compounds

Chemical and Structural Properties

Compound Formula Oxidation State Key Properties
Ammonium tellurite (NH₄)₂TeO₃ Te⁴⁺ Hygroscopic, moderate solubility in water, ammonium enhances stability
Sodium tellurite Na₂TeO₃ Te⁴⁺ Highly soluble in water, used in bacteriological media
Potassium tellurite K₂TeO₃ Te⁴⁺ Similar to Na₂TeO₃ but lower solubility
Tellurite glass TeO₂-based Te⁴⁺ High refractive index, used in nonlinear optics; ammonium not typically used
Dimethyltelluride (CH₃)₂Te Te⁻² Volatile organotellurium compound, less toxic than tellurite
  • Ammonium vs. Sodium/Potassium Tellurite : The ammonium ion reduces hygroscopicity compared to alkali metal counterions, making it more stable in humid environments .

Toxicity Mechanisms

This compound
  • Inhibits heme biosynthesis by disrupting iron-sulfur clusters in enzymes like ferrochelatase, leading to protoheme IX accumulation and hydroxyl radical (•OH) formation via Fenton reactions .
  • Induces iron depletion in E. coli, forcing cells to downregulate iron uptake as a survival mechanism .
Sodium Tellurite
  • Generates superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) through redox cycling, causing oxidative DNA/protein damage .
  • Targets thiol groups in enzymes (e.g., squalene monooxygenase), disrupting cholesterol synthesis in eukaryotes .
Organotellurium Compounds
  • Trimethyltelluronium ions ((CH₃)₃Te⁺) are less toxic due to reduced interaction with cellular thiols and efficient renal excretion .

Microbial Resistance Mechanisms

Mechanism This compound Sodium Tellurite Organotellurium Compounds
Efflux Pumps Limited data TerD/TerB systems Not reported
Enzymatic Reduction Te⁴⁺ → Te⁰ NPs Te⁴⁺ → Te⁰ NPs Methylation to (CH₃)₂Te
Genetic Resistance tehA overexpression ter operon TPMT/INMT methylation
  • This compound : Resistance in Pseudomonas involves tehA efflux pumps, similar to sodium tellurite, but ammonium may alter membrane permeability .
  • Cross-Resistance : Mercury-resistant Pseudomonas strains show tolerance to tellurite via shared efflux pathways .

Analytical Methods

  • Spectrophotometric Quantification : Both ammonium and sodium tellurite can be quantified via NaBH₄ reduction to Te⁰, with linear detection up to 1 mM .
  • Interference : Ammonium ions may require additional steps (e.g., ion-exchange chromatography) to avoid signal suppression .

Q & A

Q. What are the standard methods for synthesizing and characterizing ammonium tellurite in laboratory settings?

this compound, (NH₄)₂TeO₃, is synthesized by reacting tellurium dioxide (TeO₂) with ammonium hydroxide under controlled pH and temperature. A common protocol involves dissolving TeO₂ in a heated aqueous solution of NH₄OH (pH ~9–10) followed by crystallization . Characterization typically employs X-ray diffraction (XRD) to confirm crystallinity, Fourier-transform infrared spectroscopy (FTIR) to identify Te–O bonding (stretching modes at ~700–750 cm⁻¹), and inductively coupled plasma mass spectrometry (ICP-MS) to assess purity. For new compounds, elemental analysis (C, H, N) and thermogravimetric analysis (TGA) are essential to verify stoichiometry and thermal stability .

Q. How can researchers ensure reproducibility in tellurite toxicity assays using bacterial models?

Reproducibility requires strict control of bacterial strain selection, growth medium composition (e.g., LB broth vs. minimal media), and tellurite concentration gradients. For example, Staphylococcus xylosus QWTm6 exhibits optimal tellurite bioreduction at 0.4 mM, with removal efficiency quantified via diethyldithiocarbamate (DDTC) assays measuring residual TeO₃²⁻ in supernatants . Standardize incubation times (e.g., 24–48 hours) and include positive/negative controls (e.g., E. coli BW25113 for baseline resistance) . Document environmental factors like temperature, agitation, and ion availability (Na⁺/K⁺), which influence enzyme activity in halophiles .

Advanced Research Questions

Q. What experimental design principles apply to optimizing tellurite removal in bioremediation studies?

Use factorial design (e.g., response surface methodology) to evaluate interactions between variables such as pH (6–9), temperature (25–37°C), and tellurite concentration (0.1–1.0 mM). Linear regression models (e.g., TeO₃²⁻ removal = 0.844 mM − 0.001 × Time, R² = 0.61) help quantify kinetics but require validation via time-series assays . Include metabolomic profiling to identify bacterial pathways (e.g., sulfur assimilation or redox enzymes) critical for TeO₃²⁻ reduction to elemental Te⁰ . For genomic insights, perform comparative analysis of resistance genes (e.g., ter clusters) across tellurite-resistant strains like Psychrobacter glacincola .

Q. How can contradictions in tellurite uptake rates across studies be resolved?

Discrepancies arise from methodological differences:

  • Assay sensitivity : DDTC-based colorimetry detects TeO₃²⁻ down to 0.01 mM, whereas ICP-MS offers lower detection limits (ppb-level) .
  • Bacterial physiology : S. xylosus achieves ~90% removal in 24 hours, while slower uptake in other strains may reflect efflux pump inefficiency or energy limitations .
  • Chemical speciation : TeO₃²⁻ stability varies with pH and coexisting ions (e.g., Cl⁻ competes for membrane transporters). Address these by standardizing protocols (e.g., ISO 11734 for biodegradation) and reporting full experimental conditions (medium, temperature, strain genotype) .

Q. What mechanisms underlie tellurite-induced enzyme inhibition, and how can they be experimentally validated?

Tellurite inhibits squalene epoxidase (IC₅₀ = 17 µM), a key enzyme in cholesterol biosynthesis, via noncompetitive binding to multiple sites. Validate this by:

  • Kinetic assays : Measure enzyme activity with varying TeO₃²⁻ concentrations and substrates (e.g., squalene).
  • Structural analysis : Use X-ray crystallography or cryo-EM to map TeO₃²⁻ binding sites on recombinant human enzymes .
  • Omics approaches : Transcriptomics/proteomics of treated cells can reveal oxidative stress markers (e.g., SOD, catalase) linked to enzyme dysfunction .

Q. How do tellurite-doped materials (e.g., glasses) exhibit unique optical properties, and what methodologies characterize them?

Erbium-doped tellurite glasses (e.g., TeO₂-WO₃-Er₂O₃) show high refractive index (~2.0) and broad emission bands at 1.5 µm for fiber amplifiers. Key characterization steps:

  • Spectroscopic analysis : Measure absorption/emission spectra via UV-Vis-NIR spectrophotometry and fluorescence lifetime decay.
  • Thermal modeling : Finite element simulations predict temperature-dependent wavelength shifts in microresonators .
  • Gamma-ray attenuation : Evaluate shielding capacity using Monte Carlo simulations (e.g., MCNP code) and experimental gamma sources (e.g., Cs-137) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing tellurite bioremediation data?

  • Linear regression : Fit time-dependent removal curves (e.g., TeO₃²⁻ = a − b × Time) and assess significance via p-values (e.g., p = 0.051 indicates marginal correlation) .
  • ANOVA : Compare removal efficiency across bacterial strains or conditions.
  • Multivariate analysis : Principal component analysis (PCA) identifies dominant factors (e.g., pH, ion concentration) in large datasets .

Q. How should researchers address conflicting results in tellurite toxicity studies?

  • Meta-analysis : Aggregate data from peer-reviewed studies (Scopus/Web of Science) using tools like PRISMA guidelines.
  • Mechanistic studies : Resolve contradictions by isolating variables (e.g., TeO₃²⁻ vs. Te⁰ toxicity) .
  • Transparency : Publish raw data and detailed protocols in supplementary materials to enable replication .

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